3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-ethylpiperazinyl group at position 2 and a methyl group at position 7. A methylene bridge connects the pyrimidine ring to a 4-oxo-2-thioxothiazolidin-5-ylidene moiety, which is further substituted with a propanoic acid group at position 8.
Key structural attributes:
- 4-Ethylpiperazinyl group: Enhances solubility and introduces basicity for salt formation.
- Thioxothiazolidinone ring: The thioxo (C=S) group may act as a hydrogen-bond acceptor or participate in redox reactions.
- Propanoic acid side chain: Improves hydrophilicity and enables ionic interactions.
Properties
Molecular Formula |
C22H25N5O4S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H25N5O4S2/c1-3-24-9-11-25(12-10-24)19-15(20(30)26-7-4-5-14(2)18(26)23-19)13-16-21(31)27(22(32)33-16)8-6-17(28)29/h4-5,7,13H,3,6,8-12H2,1-2H3,(H,28,29)/b16-13- |
InChI Key |
LGUFMPQNTXHJKA-SSZFMOIBSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethylpiperazinyl group: This step typically involves nucleophilic substitution reactions.
Formation of the thioxothiazolidin ring: This can be accomplished through a condensation reaction.
Attachment of the propanoic acid moiety: This final step involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Types
-
Hydrolysis
-
Involves cleavage of the thioxothiazolidin-3-yl ring under acidic/basic conditions
-
Produces intermediates with potential for further functionalization
-
-
Substitution Reactions
-
Methylation of the pyrido[1,2-a]pyrimidine core (e.g., introducing the 9-methyl group)
-
Requires alkylating agents like methyl iodide and bases (e.g., potassium carbonate)
-
-
Elimination Reactions
-
Formation of the methylene bridge between pyrido[1,2-a]pyrimidine and thioxothiazolidin-3-yl moieties
-
Facilitated by catalysts such as palladium(II) acetate
-
-
Cyclization Reactions
-
Formation of the thioxothiazolidin-3-yl ring via sulfur-based cyclization
-
Involves thioamides and carbonyl precursors
-
| Reaction Type | Conditions | Reagents | Purpose |
|---|---|---|---|
| Hydrolysis | Acidic/Basic conditions | H2O, HCl/NaOH | Functional group modification |
| Substitution | Room temperature, DMF solvent | Methyl iodide, K2CO3 | Core methylation |
| Elimination | Pd(OAc)2 catalyst, reflux | Toluene solvent | Methylene bridge formation |
| Cyclization | Heat, DMF solvent | Thioamide precursors | Thiazolidin ring formation |
Comparative Analysis of Structural Variants
Similar compounds with modified substituents exhibit distinct reactivity:
Mechanistic Insights
The compound’s reactivity is driven by its heterocyclic structure, particularly the:
-
Pyrido[1,2-a]pyrimidine core : Contributes to planarity and π-conjugation, enabling interactions with biological targets
-
Thioxothiazolidin-3-yl moiety : Sulfur-containing ring facilitates redox reactions and enzyme inhibition
-
4-ethylpiperazin-1-yl group : Enhances solubility and receptor-binding affinity
Scientific Research Applications
Cancer Treatment
The primary application of this compound is in oncology. It has been investigated for its ability to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases : The compound acts as a receptor tyrosine kinase inhibitor, particularly targeting the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis and growth .
Antitumor Activity
Studies have shown that derivatives of this compound exhibit potent antitumor activity by inducing apoptosis in cancer cells. For instance, research indicates that the compound can enhance the cytotoxic effects of platinum-based chemotherapy agents by targeting DNA repair mechanisms .
Case Study 1: Combination Therapy in Breast Cancer
In a recent study, the compound was used in combination with standard chemotherapy drugs to treat breast cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting enhanced efficacy when used alongside traditional treatments .
Case Study 2: Targeting Specific Cancer Types
Another investigation focused on the use of this compound against colon cancer cells. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis, showcasing its potential as a targeted therapy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Amino Acid Derivatives with Substituted Benzimidazoles/Pyrazoles
Compounds such as (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13g) and (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13c) share the thioxothiazolidinone-propanoic acid backbone but differ in aromatic substituents and side chains (Table 1) .
Table 1: Comparative Analysis of Thioxothiazolidinone Derivatives
Key Observations :
- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro in 13g and 13f) lower melting points compared to electron-donating groups (methoxy in 13c).
- Side Chain Modifications : The target compound’s ethylpiperazinyl group likely enhances solubility relative to 13c’s methoxyphenyl group.
- Yield: Substituent steric effects influence synthetic efficiency; bulkier groups (e.g., 3-phenylpropanoic acid in 13g) reduce yields compared to simpler chains (13f).
Piperazinyl vs. Morpholinyl Derivatives
The target compound’s 4-ethylpiperazinyl group contrasts with the 2,6-dimethylmorpholinyl substituent in 3-((5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid ().
Table 2: Heterocyclic Substitution Effects
Implications :
- The morpholinyl derivative’s rigidity may enhance target specificity but reduce solubility.
- Piperazine’s basicity facilitates salt formation, improving bioavailability.
Propanoic Acid-Containing Pesticides
While structurally distinct, pesticides like haloxyfop and fluazifop () share the propanoic acid moiety. This group is critical for herbicidal activity, likely via acetyl-CoA carboxylase inhibition . In the target compound, the propanoic acid may similarly enhance binding to enzymatic targets through ionic interactions.
Biological Activity
The compound 3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrido-pyrimidine core, a thiazolidine ring, and a propanoic acid moiety. Its structural formula can be represented as:
Molecular Weight
The molecular weight of the compound is approximately 396.48 g/mol .
Research indicates that the compound exhibits multiple mechanisms of action , particularly through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit Class I PI3K enzymes, which play a critical role in cancer cell proliferation and survival. This inhibition suggests potential applications in oncology for targeting tumors with aberrant PI3K signaling pathways .
Anticancer Activity
-
In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells via the activation of caspase pathways and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were reported between 10 to 50 µg/mL , suggesting its potential as an antibacterial agent .
Case Study 1: Inhibition of Tumor Growth
A study conducted on xenograft models of human tumors showed that administration of the compound led to a significant reduction in tumor size compared to controls. This effect was associated with decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) .
Case Study 2: Synergistic Effects with Other Agents
Combining this compound with standard chemotherapeutics like doxorubicin enhanced the overall anticancer efficacy, reducing IC50 values by approximately 30% in resistant cell lines. This suggests a potential for combination therapy in overcoming drug resistance .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer : The compound’s core structure involves a thiazolidinone scaffold fused with pyrido-pyrimidine and piperazine moieties. A viable approach includes:
- Stepwise condensation : Reacting substituted pyrazole derivatives with thiazolidinone precursors under reflux in ethanol (2–4 hours, 80–90°C) .
- Methylene bridge formation : Use of Knoevenagel condensation to generate the exocyclic double bond, as evidenced by FT-IR peaks at 1601–1610 cm⁻¹ (C=N) and 1H NMR signals for =C-H protons (δ 7.51–7.87 ppm) .
- Purification : Recrystallization from DMF-EtOH (1:1) yields pure products (48–83% yields) .
Optimization : Adjust molar ratios (1:1 for heterocyclic precursors) and monitor reaction progress via TLC. Replace traditional heating with microwave-assisted synthesis to reduce time and improve yield .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the compound’s structural integrity?
Methodological Answer :
- FT-IR : Confirm key functional groups:
- C=O (1702–1713 cm⁻¹ for thiazolidinone and pyrido-pyrimidine carbonyls) .
- C=S (1223–1250 cm⁻¹) and C=N (1601–1610 cm⁻¹) .
- 1H/13C NMR :
- Pyrido-pyrimidine protons: δ 8.30–8.40 ppm (pyrazole-H) and δ 7.13–7.56 ppm (aromatic-H) .
- Piperazine signals: δ 2.09–3.61 ppm (CH2/CH3) and absence of NH protons due to ethyl substitution .
- ESI-MS : Validate molecular weight (e.g., [M-H]⁻ at m/z 479.2) and fragmentation patterns .
Q. What strategies ensure reproducibility in synthesizing derivatives with variable substituents?
Methodological Answer :
- Substituent compatibility : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the methylene carbon, improving condensation efficiency. Electron-donating groups (e.g., methoxy in ) require longer reaction times .
- Parallel synthesis : Use automated platforms to screen substituent effects on yield and purity .
- Quality control : Standardize characterization protocols (e.g., identical NMR solvent, temperature) to minimize batch-to-batch variability .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding interactions?
Methodological Answer :
- Molecular docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Use AutoDock Vina to simulate binding of the pyrido-pyrimidine core to the enzyme’s active site, with scoring functions (e.g., ∆G ≤ -8 kcal/mol indicating strong binding) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the ligand-enzyme complex .
- SAR analysis : Correlate substituent effects (e.g., 4-ethylpiperazine vs. 4-methoxyphenyl) with predicted binding affinities .
Q. What experimental assays validate the compound’s enzyme inhibitory or anticancer activity?
Methodological Answer :
Q. How do structural modifications impact solubility and pharmacokinetics?
Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., carboxylic acid in ) to reduce LogP from ~3.5 to <2.0, enhancing aqueous solubility .
- Pro-drug strategies : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis restoring activity .
- In silico ADMET : Predict bioavailability (%F >30%) and CYP3A4 metabolism using SwissADME or ADMETLab .
Q. What mechanistic studies resolve contradictions in reported biological activities?
Methodological Answer :
- Target deconvolution : Combine CRISPR-Cas9 screening and thermal proteome profiling (TPP) to identify off-target effects .
- ROS detection : Use DCFH-DA assays to determine if thioxothiazolidinone-mediated cytotoxicity is ROS-dependent .
- Data reconciliation : Apply meta-analysis to compare IC50 values across studies, adjusting for assay conditions (e.g., serum concentration, incubation time) .
Q. How can AI-driven platforms accelerate lead optimization?
Methodological Answer :
- Generative models : Use REINVENT or GFlowNets to design derivatives with optimized bioactivity and synthetic accessibility scores (SAscore ≤4) .
- Active learning : Train models on high-throughput screening data to prioritize compounds for synthesis .
- Feedback loops : Integrate experimental results (e.g., IC50, solubility) into AI training sets for iterative improvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
